

Application Notes and Protocols for Subcutaneous Administration of Inotersen in Mouse Models

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Compound of Interest		
Compound Name:	Inotersen	
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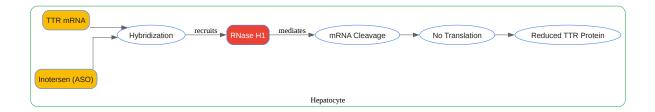
For Researchers, Scientists, and Drug Development Professionals

Introduction

Inotersen (marketed as Tegsedi®) is an antisense oligonucleotide (ASO) designed to treat hereditary transthyretin-mediated amyloidosis (hATTR).[1][2] hATTR is a progressive and fatal disease resulting from mutations in the transthyretin (TTR) gene, leading to the production of misfolded TTR protein that accumulates as amyloid fibrils in various tissues, including the peripheral nerves, heart, and gastrointestinal tract.[1][3] Inotersen is a 2'-O-methoxyethyl (2'-MOE) modified ASO that selectively binds to the messenger RNA (mRNA) of both mutant and wild-type TTR.[2][3][4] This binding creates a DNA-RNA hybrid that is a substrate for RNase H1, an endogenous enzyme that cleaves the mRNA strand.[4][5] The degradation of TTR mRNA prevents its translation into protein, thereby reducing the levels of circulating TTR and mitigating the progression of the disease.[3][5] Preclinical studies in transgenic mouse models expressing human TTR have demonstrated that subcutaneous administration of Inotersen leads to a robust, dose-dependent reduction in hepatic TTR mRNA and circulating TTR protein levels.[4][6][7]

Mechanism of Action of Inotersen





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Caption: Mechanism of action of **Inotersen** in reducing TTR protein production.

Experimental Protocols Animal Models

The selection of an appropriate mouse model is critical for the successful evaluation of **Inotersen**. As **Inotersen**'s sequence is complementary to human TTR mRNA, it is essential to use a mouse model that expresses the human TTR gene.[8] Several transgenic mouse models have been developed for this purpose, including:

- B6-hTTR mice: These mice have the murine TTR gene replaced with the human TTR gene. [9]
- Human TTR Ile84Ser transgenic mice: This model expresses a specific human TTR mutation.[3][6]
- B6-hTTR V30M Tg mice: These mice express the human TTR gene with the V30M mutation. [10]

Mice should be allowed to acclimate to the facility for at least one week before the start of the experiment. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.



Preparation of Inotersen for Injection

Inotersen is typically supplied as a sterile solution. The concentration should be confirmed, and the solution should be brought to room temperature before injection. If dilution is necessary, use a sterile, buffered saline solution (e.g., PBS).

Subcutaneous Administration Protocol

- Animal Restraint: Proper restraint is crucial for accurate and safe injection.
 - Grasp the mouse by the loose skin at the back of the neck ("scruffing") to immobilize the head and body.[11][12] Ensure a firm but gentle grip to avoid causing distress or injury.
- Injection Site Selection: The most common site for subcutaneous injections in mice is the interscapular region (the area between the shoulder blades).[11][13] This area has loose skin, which facilitates the formation of a "tent" for injection.[11][12]
- Injection Procedure:
 - Using your non-dominant hand, lift the skin in the interscapular region to form a tent.[11]
 [12]
 - With your dominant hand, insert a sterile needle (25-27 gauge) at the base of the skin tent,
 parallel to the body, with the bevel facing up.[12]
 - Gently aspirate by pulling back on the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe, withdraw the needle and select a new site.[11][14]
 - Slowly inject the calculated volume of **Inotersen**. The maximum recommended volume for a single subcutaneous injection site in a mouse is typically 5-10 ml/kg.[12]
 - Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if necessary.
 - Return the mouse to its cage and monitor for any immediate adverse reactions.

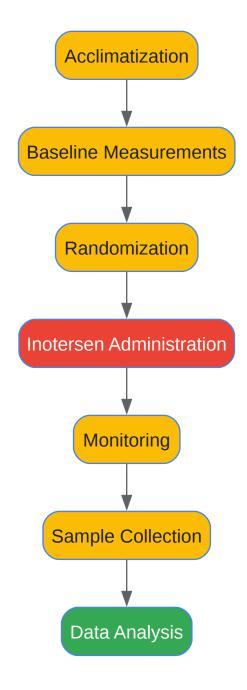
Post-Administration Monitoring



- General Health: Monitor the animals daily for any changes in behavior, appearance, or activity levels.
- Injection Site: Check the injection site for signs of inflammation, irritation, or infection.
- Body Weight: Record the body weight of each animal at regular intervals (e.g., weekly) to assess overall health and potential toxicity.
- Sample Collection: At predetermined time points, blood samples can be collected for pharmacokinetic analysis of **Inotersen** and pharmacodynamic assessment of TTR protein levels. Tissue samples (e.g., liver) can be collected at the end of the study to measure TTR mRNA levels.

Experimental Workflow





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Caption: Experimental workflow for a preclinical study of **Inotersen** in mice.

Data Presentation

The following table summarizes representative quantitative data from preclinical studies of **Inotersen** in mouse models.



Parameter	Mouse Model	Dosing Regimen	Results	Reference
TTR mRNA Reduction	Human TTR Ile84Ser Transgenic	10-100 mg/kg/week SC for 4 weeks	>90% reduction in hepatic TTR mRNA at the highest doses.	[6][7]
TTR Protein Reduction	Human TTR Ile84Ser Transgenic	10-100 mg/kg/week SC for 4 weeks	>90% reduction in plasma TTR protein at the highest doses.	[6][7]
TTR RNA and Protein Reduction	Not specified	25 mg/kg ASO dose	90% decrease in TTR RNA and protein levels.	[3]
Carcinogenicity	Transgenic (TgRasH2)	10, 30, or 80 mg/kg weekly SC for 26 weeks	No drug-related increase in tumors.	[8]
Fertility	CD-1	3, 15, or 25 mg/kg SC every other day	No adverse effects on fertility.	[8][15]

Conclusion

The subcutaneous administration of **Inotersen** in appropriate humanized mouse models is a valuable tool for preclinical research into the treatment of hATTR. The protocols and data presented here provide a framework for designing and conducting in vivo studies to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of **Inotersen** and other ASO-based therapies. Adherence to proper animal handling and injection techniques is essential for obtaining reliable and reproducible results.

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